molecular formula C21H23N3O4 B2444618 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide CAS No. 898439-95-7

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide

Cat. No. B2444618
CAS RN: 898439-95-7
M. Wt: 381.432
InChI Key: VYPBDKOIPLMCBC-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide, commonly known as ESI-09, is a small molecule inhibitor that targets the TLR4-TRIF pathway. This pathway is involved in the activation of inflammatory responses in the body, and as such, ESI-09 has been the subject of scientific research for its potential therapeutic applications.

Scientific Research Applications

Anticorrosive Properties

Quinoline derivatives, including compounds similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide, are noted for their anticorrosive properties. They demonstrate reasonable effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with metallic surface atoms through coordination bonding. This quality stems from their high electron density and the presence of polar substituents, which facilitate the adsorption and protection of metals from corrosion (Verma et al., 2020).

Neuroprotection and AChE Inhibition

Quinoline derivatives have also been studied for their neuroprotective effects, particularly in contexts involving exposure to harmful agents. For example, reversible acetylcholinesterase (AChE) inhibitors, including quinoline compounds, have been shown to offer protective benefits when administered prior to exposure to organophosphates, suggesting a role in mitigating neurotoxicity (Lorke & Petroianu, 2018).

Antioxidant and Anti-inflammatory Activities

Quinoline and its derivatives have demonstrated significant bioactivities, with applications in antitumor, antimicrobial, and anti-inflammatory treatments. Their structural properties facilitate the development of novel therapeutic agents, leveraging their ability to interact with various biological targets and pathways (Shang et al., 2018).

Anticancer and Antimicrobial Applications

Quinoline compounds have shown potential in treating various diseases due to their antimicrobial and chronic disease treatment capabilities. Modifying the quinoline structure can yield a wide variety of biomedical applications, underscoring the versatility and importance of this class of compounds in medical and pharmaceutical research (Pereira et al., 2015).

Synthesis of Heterocycles

Quinoline derivatives, including enaminoketones and enaminothiones, are crucial intermediates for synthesizing various heterocyclic compounds. These compounds serve as building blocks in the creation of complex molecular structures, highlighting the central role of quinoline derivatives in synthetic organic chemistry and the design of new drugs and materials (Negri et al., 2004).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-3-28-19-9-5-4-8-17(19)23-21(27)20(26)22-16-11-10-15-7-6-12-24(14(2)25)18(15)13-16/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPBDKOIPLMCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide

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